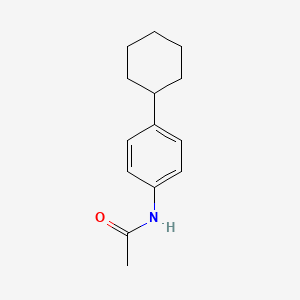

N-(4-cyclohexylphenyl)acetamide

Description

N-(4-Cyclohexylphenyl)acetamide is an acetamide derivative characterized by a cyclohexyl group attached to the para position of the phenyl ring, which is further linked to an acetamide moiety. The cyclohexyl substituent likely enhances lipophilicity, influencing its pharmacokinetic properties, such as membrane permeability and metabolic stability, compared to polar substituents like hydroxyl or ethoxy groups.

Properties

CAS No. |

29030-57-7 |

|---|---|

Molecular Formula |

C14H19NO |

Molecular Weight |

217.31 g/mol |

IUPAC Name |

N-(4-cyclohexylphenyl)acetamide |

InChI |

InChI=1S/C14H19NO/c1-11(16)15-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,15,16) |

InChI Key |

WKVHLJLNYKQJLI-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC=C(C=C1)C2CCCCC2 |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2CCCCC2 |

Other CAS No. |

29030-57-7 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

The biological and physicochemical properties of acetamide derivatives are highly dependent on the substituents attached to the phenyl ring. Below is a comparative analysis of N-(4-cyclohexylphenyl)acetamide with structurally related compounds:

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

*Estimated based on cyclohexyl group’s contribution to lipophilicity.

Key Observations:

Substituent Effects on Bioactivity: Polar Groups (e.g., -OH in paracetamol): Enable hydrogen bonding, critical for analgesic activity via COX enzyme inhibition . Electron-Withdrawing Groups (e.g., -NO₂ in ): Increase chemical reactivity and influence crystal packing via π-π interactions and hydrogen bonding.

Synthetic Pathways: Most derivatives (e.g., N-(4-ethoxyphenyl)acetamide , N-[4-nitrophenoxy)phenyl]acetamide ) are synthesized via acetylation of substituted anilines using acetyl chloride or acetic anhydride. The cyclohexyl variant may require Friedel-Crafts alkylation or Suzuki coupling to introduce the cyclohexyl group prior to acetylation.

Structural Insights :

- Crystal structures of analogs (e.g., ) reveal that substituents dictate intermolecular interactions. For instance, nitro groups facilitate C–H⋯O and N–H⋯O hydrogen bonds, while cyclohexyl groups may promote hydrophobic interactions or steric hindrance.

Pharmacological Potential: Antimicrobial Activity: Thiazole- and piperazine-substituted acetamides (e.g., compounds 47–50 in ) show gram-positive and antifungal activity, suggesting that this compound could exhibit similar properties due to its lipophilic nature. Analgesic Activity: Paracetamol’s efficacy is tied to its hydroxyl group ; replacing this with a cyclohexyl group may shift activity toward non-COX targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.